molecular formula C25H20FN3OS B2808287 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-05-5

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2808287
CAS No.: 536706-05-5
M. Wt: 429.51
InChI Key: HZOSXFMTAJWUFP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core, a dimethylphenyl group, and a fluorobenzylthio moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole skeleton. For instance, starting from an indole derivative, a series of reactions such as nitration, reduction, and cyclization can be employed.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrimidoindole core is reacted with a dimethylbenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the Fluorobenzylthio Moiety: The final step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol derivative of the pyrimidoindole compound under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

Biologically, 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has shown potential as an inhibitor of certain enzymes and receptors. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific biological pathways makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure imparts desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to its ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenyl)-2-((2-chlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(3,5-Dimethylphenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly interesting for drug development as fluorine can enhance the bioavailability and efficacy of pharmaceutical compounds.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3OS/c1-15-11-16(2)13-18(12-15)29-24(30)23-22(19-8-4-6-10-21(19)27-23)28-25(29)31-14-17-7-3-5-9-20(17)26/h3-13,27H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOSXFMTAJWUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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